molecular formula C20H19N5O2S B2621850 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795424-58-6

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

货号: B2621850
CAS 编号: 1795424-58-6
分子量: 393.47
InChI 键: SILDNAXPWRHWMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase. This compound has emerged as a critical chemical probe for investigating the pathological roles of SIRT2 in oncology and neurology. Research indicates that SIRT2 inhibition promotes the hyperacetylation of α-tubulin and other substrates, leading to cell cycle arrest and the impairment of mitotic progression, thereby offering a potential therapeutic strategy for cancers, including glioblastoma and other malignancies. Furthermore, in the context of neurodegenerative diseases, SIRT2 inhibition has been explored as a mechanism to counteract α-synuclein toxicity and neuroinflammation, with studies suggesting potential benefits in models of Parkinson's disease. The specific structural features of this carboxamide derivative confer enhanced potency and selectivity for SIRT2 over other sirtuin isoforms, making it a valuable tool for dissecting complex sirtuin biology and for validating SIRT2 as a target for drug discovery in age-related pathologies. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-24-19(13-4-5-13)10-15(21-24)11-25(12-16-3-2-8-27-16)20(26)14-6-7-17-18(9-14)23-28-22-17/h2-3,6-10,13H,4-5,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILDNAXPWRHWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiadiazole ring and multiple heterocycles, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5OS with a molecular weight of approximately 313.38 g/mol. The compound features:

  • Thiadiazole ring : Known for its pharmacological properties.
  • Pyrazole moiety : Associated with anti-inflammatory and anticancer activities.
  • Furan group : Contributes to the compound's bioactivity through potential interactions with biological targets.

Anticancer Properties

Research has indicated that compounds containing thiadiazole and pyrazole derivatives exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation : Compounds related to benzo[c][1,2,5]thiadiazoles have been reported to inhibit the growth of cancer cell lines such as A431 and Jurkat cells with IC50 values in the low micromolar range .
  • Mechanism of action : The anticancer effects are often attributed to the interaction with key proteins involved in cell cycle regulation and apoptosis. For example, molecular dynamics simulations suggest that these compounds can bind to Bcl-2 proteins, disrupting their function and promoting cell death .
  • Case Studies :
    • A study demonstrated that a structurally similar thiadiazole compound exhibited an IC50 value of 23.30 ± 0.35 µM against glioblastoma cells, indicating significant cytotoxicity .

Anti-inflammatory Activity

The pyrazole component is known for its anti-inflammatory properties. Similar compounds have been evaluated for their ability to reduce inflammation markers in vitro:

  • Cytokine modulation : Compounds containing pyrazole rings have shown effectiveness in modulating cytokine production in immune cells.
  • Case Studies :
    • Research has highlighted that certain pyrazole derivatives can significantly lower TNF-alpha levels in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by various structural modifications:

Structural FeatureEffect on Activity
Thiadiazole ringEssential for anticancer activity
Pyrazole substitutionEnhances anti-inflammatory properties
Furan groupMay improve binding affinity to targets

Studies indicate that specific substitutions on the pyrazole or thiadiazole rings can enhance biological activity by improving solubility or increasing binding affinity to target proteins .

科学研究应用

Anticancer Activity

Preliminary studies indicate that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits potential anticancer properties. The compound may inhibit specific enzymes involved in cancer pathways, although detailed mechanistic studies are required to confirm these interactions .

Antimicrobial Properties

Research has shown that compounds containing thiadiazole and pyrazole motifs often exhibit antimicrobial activity. This compound's structure suggests it may possess similar properties, making it a candidate for further investigation in antimicrobial research .

Case Study 1: Anticancer Mechanisms

In a study examining various pyrazole derivatives, compounds similar to this compound were found to exhibit significant cytotoxic effects against cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of related compounds against various bacterial strains. The results indicated that derivatives with similar structural features displayed promising activity, suggesting that this compound could also be effective against microbial pathogens .

Data Table: Summary of Biological Activities

Activity TypeCompound Structure FeaturesObserved EffectsReferences
AnticancerPyrazole and thiadiazole moietiesInduction of apoptosis
AntimicrobialThiadiazole core with furan derivativesInhibition of bacterial growth

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole-Based Carboxamides

For example:

  • N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) : Synthesized via EDCI/HOBT-mediated coupling, these compounds exhibit bioactivity linked to their aryl substituents. The benzyl and hydroxyl groups enhance hydrogen-bonding capacity, whereas the target compound’s furan and cyclopropyl groups may improve metabolic stability .
Compound Core Structure Substituents Synthesis Method Bioactivity Notes
Target compound Benzo[c][1,2,5]thiadiazole 5-cyclopropylpyrazole, furan-methyl Amide coupling (EDCI/HOBT) Not reported
5a-c () Pyrazole Aryl, benzyl, hydroxy EDCI/HOBT coupling Antioxidant, anti-inflammatory

Thiadiazole Derivatives

Thiadiazole-containing compounds often display antimicrobial and anticancer activities. For instance:

  • 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine (I): Synthesized via POCl3-mediated cyclization, this compound’s chlorophenyl group enhances lipophilicity.
Compound Core Structure Substituents Synthesis Method Bioactivity Notes
Target compound Benzo[c][1,2,5]thiadiazole Pyrazole, furan Amide coupling Unknown
Compound I () 1,3,4-Thiadiazole Phenylpropyl, chlorophenyl POCl3 cyclization Antimicrobial

Furan-Containing Analogues

Furan moieties are common in natural products and synthetic drugs. For example:

  • N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: This compound’s benzofuran core and nitro group confer redox activity. The target compound’s furan-methyl group may reduce toxicity compared to nitro-substituted derivatives .

Structural and Spectroscopic Analysis

NMR studies of related compounds (e.g., rapamycin analogues in ) reveal that substituent positioning significantly affects chemical shifts. For the target compound, regions corresponding to the cyclopropylpyrazole (positions 29–36) and furan-methyl (positions 39–44) would likely show distinct δ values compared to simpler thiadiazoles or pyrazoles .

常见问题

Q. What synthetic methodologies are commonly employed to construct the benzo[c][1,2,5]thiadiazole core in this compound?

The benzo[c][1,2,5]thiadiazole moiety is typically synthesized via cyclization reactions. For example, intermediates like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides can undergo iodine-mediated cyclization in DMF with triethylamine, releasing sulfur and forming the thiadiazole ring . Alternative routes include condensation of diazonium salts with thioamides under controlled pH and temperature .

Q. How are the pyrazole and furan substituents introduced into the molecule?

  • Pyrazole synthesis : 5-Cyclopropyl-1-methyl-1H-pyrazole derivatives are often prepared via cyclocondensation of hydrazines with β-diketones or via Pd-catalyzed cross-coupling reactions to introduce cyclopropyl groups .
  • Furan coupling : The furan-2-ylmethyl group is typically introduced via nucleophilic substitution or reductive amination. For instance, alkylation of amines with furfuryl chloride in the presence of K₂CO₃ in DMF is a common approach .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming regiochemistry of pyrazole and thiadiazole substituents. For example, coupling constants in 1H NMR distinguish between N-methyl and cyclopropyl groups on the pyrazole ring .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the carboxamide linkage .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, especially for cyclopropane geometry and thiadiazole conformation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the carboxamide linkage under competing reaction conditions?

The carboxamide bond is prone to hydrolysis under acidic/basic conditions. To optimize:

  • Use coupling agents like HATU or EDCI in anhydrous DMF at 0–5°C to minimize side reactions .
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate intermediates before degradation .
  • Contradictory data on solvent choice (DMF vs. THF) may arise from competing nucleophilicity; DMF is preferred for polar intermediates .

Q. What strategies are used to resolve discrepancies in biological activity data across structural analogs?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., cyclopropyl vs. phenyl on pyrazole) and assess cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .
  • Molecular docking : Compare binding affinities to target proteins (e.g., kinases or tubulin) using software like AutoDock Vina. For example, furan methyl groups may enhance hydrophobic interactions in certain binding pockets .
  • Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., thiadiazole ring oxidation) that cause variability in in vivo efficacy .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on pyrazole-NH) to steer electrophilic substitution to the 5-position .
  • Metal catalysis : Pd-mediated C–H activation enables selective arylation at the 3-position of pyrazole, avoiding competing reactions at the cyclopropyl group .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict charge distribution on the pyrazole ring to guide reagent selection .

Contradiction Analysis and Methodological Recommendations

Q. Why do some studies report low aqueous solubility despite the compound’s polar carboxamide group?

  • Crystallinity vs. amorphous form : X-ray data shows that strong intermolecular hydrogen bonds in the crystalline form reduce solubility. Amorphous formulations (e.g., spray-dried dispersions) may improve bioavailability .
  • Counterion screening : Replace traditional HCl salts with besylate or tosylate salts to enhance solubility without altering bioactivity .

Q. How to reconcile conflicting data on metabolic stability in preclinical models?

  • Species-specific metabolism : Human cytochrome P450 isoforms (e.g., CYP3A4) may metabolize the compound faster than rodent isoforms. Use chimeric liver-humanized mice for accurate extrapolation .
  • Isotope labeling : Incorporate ¹⁴C at the cyclopropyl group to track metabolic pathways via LC-MS/MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。